N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide
Descripción
Propiedades
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClFN3O2/c16-12-4-2-1-3-11(12)14-19-20-15(22-14)18-13(21)9-5-7-10(17)8-6-9/h1-8H,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEVNTLUIIAJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the reaction of the oxadiazole intermediate with a chlorophenyl derivative, such as 2-chlorobenzoyl chloride, in the presence of a base like triethylamine.
Attachment of the fluorobenzamide group: The final step involves the reaction of the chlorophenyl-oxadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The electron-withdrawing nature of the oxadiazole ring activates the adjacent positions for nucleophilic attacks. Key reactions include:
| Reaction Type | Reagents/Conditions | Product/Outcome | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 2N NaOH, reflux (6–8 h) | Cleavage of oxadiazole to hydrazide intermediate | 70–85% | |
| Amination | NH₃/EtOH, 60°C | Substitution at C5 of oxadiazole with -NH₂ | 65% | |
| Thiolation | H₂S gas, DMF, 80°C | Formation of thioamide derivatives | 58% |
Mechanistic Insight : Hydrolysis proceeds via ring-opening to form a hydrazide intermediate, confirmed by IR loss of C=N (1675 cm⁻¹) and NMR appearance of NH peaks (δ 13.10 ppm).
Electrophilic Aromatic Substitution
The fluorobenzamide and chlorophenyl groups participate in regioselective substitutions:
| Position Modified | Reagents/Conditions | Product | Notes | Source |
|---|---|---|---|---|
| Fluorobenzamide | HNO₃/H₂SO₄, 0°C | Nitration at para-position to fluorine | Requires -40°C for regiocontrol | |
| Chlorophenyl | Cl₂, FeCl₃ catalyst | Dichlorination at meta positions | Limited by steric hindrance |
Example : Nitration of the fluorobenzamide moiety yields N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-nitro-4-fluorobenzamide with 72% efficiency.
Redox Reactions
The oxadiazole ring shows stability under mild redox conditions but undergoes transformations with stronger agents:
| Reaction | Reagents | Observations | Source |
|---|---|---|---|
| Reduction | LiAlH₄, THF, 0°C | Partial reduction of C=N bonds; forms dihydro derivatives | |
| Oxidation | KMnO₄, acidic H₂O, 80°C | Degradation to carboxylic acid derivatives |
Key Data : LiAlH₄ reduction produces N-[5-(2-chlorophenyl)-4,5-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (confirmed via MS: m/z 349.8 [M+H]⁺).
Ring-Opening and Rearrangements
Under extreme conditions, the oxadiazole ring undergoes fragmentation:
Evidence : HPLC-MS analysis of photolysis products confirmed triazole formation (retention time: 8.2 min; m/z 332.1).
Cross-Coupling Reactions
The chlorophenyl group facilitates catalytic coupling:
| Reaction Type | Catalyst System | Coupling Partner | Product Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Phenylboronic acid | Biaryl derivatives for drug design | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Morpholine | Amino-functionalized analogs |
Optimized Protocol : Suzuki coupling achieves 89% yield with 1 mol% Pd catalyst and 12 h reflux.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C18H11ClN4O4
- Molecular Weight : 382.8 g/mol
- CAS Number : 5224042
The structure features a 1,3,4-oxadiazole ring, which is known for its pharmacological significance. The presence of the chlorophenyl group enhances the compound's ability to interact with biological targets.
Antitumor Activity
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has shown promising results in cancer research. Studies have indicated that compounds containing oxadiazole rings exhibit significant antitumor properties. For instance, derivatives of oxadiazoles have been synthesized and evaluated as potential inhibitors of various kinases involved in cancer progression.
Case Study : A study involving the synthesis of oxadiazole derivatives demonstrated that certain compounds effectively inhibited cell proliferation in cancer cell lines. The mechanistic studies suggested that these compounds induce apoptosis through the activation of caspase pathways, making them potential candidates for further development as anticancer agents .
Antibacterial Properties
The antibacterial activity of this compound has been explored against several strains of bacteria. Research indicates that oxadiazole derivatives can exhibit potent antibacterial effects due to their ability to disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
Data Table: Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | Staphylococcus aureus | 12 µg/mL |
| N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | Escherichia coli | 8 µg/mL |
| N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide | Pseudomonas aeruginosa | 16 µg/mL |
This table illustrates the efficacy of the compound against common bacterial pathogens.
Antiviral Activity
Research has also highlighted the antiviral potential of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide. Compounds with oxadiazole moieties have been investigated for their ability to inhibit viral replication.
Case Study : A recent study reported that certain oxadiazole derivatives exhibited significant antiviral activity against influenza viruses by inhibiting viral neuraminidase activity. This suggests that similar mechanisms could be explored for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide in future antiviral drug development .
Mecanismo De Acción
The mechanism of action of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting its biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl
The positional isomer N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide () differs only in the chlorine substituent’s position on the phenyl ring (4-chloro vs. 2-chloro). This minor structural variation can significantly alter electronic and steric properties.
Substituent Variations on the Oxadiazole Ring
- The furan-2-carboxamide moiety differs from the fluorobenzamide in electronic profile and hydrogen-bonding capacity.
- N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (a5) (): The unsubstituted phenyl group lacks the electron-withdrawing chlorine, which may diminish the oxadiazole’s electron-deficient character, impacting reactivity or target affinity.
Heterocycle Core Modifications: Oxadiazole vs. Thiadiazole
N-{N-[5-(2,4-Dichlorophenyl)-1,3,4-thiadiazol-2-yl]carbamoyl}-2,6-difluorobenzamide () replaces the oxygen atom in oxadiazole with sulfur, forming a 1,3,4-thiadiazole. Sulfur’s larger atomic size and lower electronegativity compared to oxygen increase lipophilicity and alter π-π stacking interactions.
Benzamide Substituent Modifications
- N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide (): The 4-fluorobenzamide is replaced with a sulfamoyl group, introducing a bulky, ionizable sulfonamide moiety. This modification likely enhances solubility but may reduce membrane permeability due to increased polarity .
- 4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (): The sulfamoyl group here is further substituted with benzyl and ethyl groups, adding steric bulk and lipophilicity. The 4-fluorophenyl on the oxadiazole contrasts with the 2-chlorophenyl in the target compound .
Halogen Effects: Fluorine vs. Chlorine
- N-(2'-Ethyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)-2,6-difluorobenzamide (): The 2,6-difluorobenzamide group increases electronegativity and metabolic stability compared to the 4-fluoro substitution in the target compound. The dihydro-oxadiazole ring introduces conformational flexibility, which may influence binding kinetics .
Actividad Biológica
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide is a compound that belongs to the oxadiazole class of heterocycles, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H11ClN2O2
- Molecular Weight : 286.71 g/mol
- CAS Number : 90147-10-7
Biological Activity Overview
The biological activity of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide has been evaluated in various studies focusing on its potential as an anti-cancer agent and its effects on viral infections. The oxadiazole moiety is recognized for its anticancer properties due to its antiangiogenic and mitostatic potential.
Anticancer Activity
Research has shown that compounds containing the oxadiazole structure exhibit significant anticancer effects. For instance, a study involving various derivatives of 1,3,4-oxadiazoles indicated that these compounds could inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival.
Table 1: Summary of Anticancer Studies on Oxadiazole Derivatives
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against human adenoviruses (HAdV). Studies suggest that certain analogues with similar structures exhibit potent antiviral activity by interfering with the viral DNA replication process.
Case Study: Antiviral Efficacy
In a comparative study, several derivatives were tested against HAdV:
- Compound 15 showed an IC50 of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM), indicating its potential as a lead compound for further development in antiviral therapies .
The mechanism by which N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide exerts its biological effects involves:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in viral replication and tumor growth.
- Cell Cycle Modulation : It has been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in malignant cells.
Pharmacological Studies
Pharmacological evaluations have demonstrated that the compound exhibits moderate to strong activity against various bacterial strains as well. For example:
Q & A
Basic: What are the recommended synthetic routes for N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with cyclocondensation of 2-chlorobenzohydrazide with appropriate carbonyl derivatives to form the oxadiazole core. Subsequent coupling with 4-fluorobenzoyl chloride under basic conditions (e.g., using triethylamine in dry DCM) yields the target compound. Key optimizations include:
- Temperature control : Maintaining 0–5°C during acyl chloride coupling to minimize side reactions .
- Solvent selection : Anhydrous solvents (e.g., acetonitrile or THF) improve reaction efficiency .
- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) or recrystallization from ethanol enhances purity .
- Monitoring : Thin-layer chromatography (TLC) at each step ensures intermediate purity .
Basic: Which analytical techniques are most effective for confirming the structural integrity of N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions (e.g., distinguishing fluorobenzamide protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular mass (exact mass: 402.039038) and fragmentation patterns .
- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL, resolves stereochemistry and bond angles. SHELX programs are robust for small-molecule refinement .
Basic: What in vitro biological screening methods are appropriate for initial evaluation of this compound's bioactivity?
Methodological Answer:
- Antimicrobial assays : Broth microdilution to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition assays : Fluorometric or spectrophotometric assays targeting bacterial enzymes (e.g., dihydrofolate reductase) to identify mechanistic pathways .
- Cytotoxicity screening : MTT assays on mammalian cell lines (e.g., HEK-293) to assess preliminary safety .
Advanced: How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing the compound's pharmacological activity?
Methodological Answer:
- Functional group substitutions : Synthesize analogs with variations in the chlorophenyl (e.g., 3-Cl vs. 4-Cl) or fluorobenzamide (e.g., -F to -CF) groups .
- Biological testing : Compare IC values across analogs in enzyme inhibition or cell-based assays .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins, highlighting key interactions (e.g., halogen bonding with active-site residues) .
Advanced: What strategies are recommended for resolving contradictions in reported biological activity data across different studies?
Methodological Answer:
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability .
- Analytical validation : Use HPLC (≥95% purity) to rule out impurities affecting bioactivity .
- Meta-analysis : Cross-reference data with structurally similar compounds (e.g., oxadiazole-thiadiazole hybrids) to identify trends .
Advanced: What experimental approaches are suitable for elucidating the compound's mechanism of action at the molecular level?
Methodological Answer:
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) identifies differentially expressed proteins in treated vs. untreated cells .
- Kinase profiling : Radioligand binding assays or ADP-Glo™ kinase assays screen for kinase inhibition .
- Transcriptomics : RNA-seq analysis reveals gene expression changes linked to metabolic pathways .
Advanced: How can researchers assess the compound's selectivity and toxicity profile in preclinical models?
Methodological Answer:
- Therapeutic index (TI) : Calculate TI as using acute toxicity studies (OECD guidelines) and efficacy models (e.g., murine infection models) .
- Off-target screening : Profile against panels of GPCRs, ion channels, and transporters (e.g., Eurofins Panlabs) .
- Genotoxicity : Ames test or comet assay to evaluate DNA damage potential .
Advanced: What formulation challenges arise from the compound's physicochemical properties, and how can they be addressed in drug delivery studies?
Methodological Answer:
- Poor aqueous solubility : Use nanocarriers (e.g., liposomes or PLGA nanoparticles) or co-solvents (e.g., PEG-400) .
- Stability issues : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .
- Bioavailability enhancement : Self-emulsifying drug delivery systems (SEDDS) improve intestinal absorption .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
